Cas no 2097926-15-1 (2-methyl-4-({1-4-(trifluoromethoxy)benzenesulfonylpiperidin-4-yl}oxy)pyrimidine)

2-Methyl-4-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine is a specialized pyrimidine derivative featuring a sulfonylated piperidine moiety and a trifluoromethoxy-substituted benzene ring. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural complexity, which may confer selective binding properties to biological targets. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the sulfonylpiperidine scaffold contributes to conformational rigidity. Such characteristics make it a potential candidate for the development of enzyme inhibitors or receptor modulators. Its well-defined synthetic pathway allows for precise modifications, supporting structure-activity relationship studies in drug discovery. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-methyl-4-({1-4-(trifluoromethoxy)benzenesulfonylpiperidin-4-yl}oxy)pyrimidine structure
2097926-15-1 structure
Product name:2-methyl-4-({1-4-(trifluoromethoxy)benzenesulfonylpiperidin-4-yl}oxy)pyrimidine
CAS No:2097926-15-1
MF:C17H18F3N3O4S
MW:417.402733325958
CID:5951260
PubChem ID:121162824

2-methyl-4-({1-4-(trifluoromethoxy)benzenesulfonylpiperidin-4-yl}oxy)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-4-({1-4-(trifluoromethoxy)benzenesulfonylpiperidin-4-yl}oxy)pyrimidine
    • 2-methyl-4-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine
    • 2-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrimidine
    • F6479-6264
    • AKOS032457848
    • 2097926-15-1
    • 2-methyl-4-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxypyrimidine
    • Inchi: 1S/C17H18F3N3O4S/c1-12-21-9-6-16(22-12)26-13-7-10-23(11-8-13)28(24,25)15-4-2-14(3-5-15)27-17(18,19)20/h2-6,9,13H,7-8,10-11H2,1H3
    • InChI Key: PXBILMUABICROA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)OC(F)(F)F)(N1CCC(CC1)OC1C=CN=C(C)N=1)(=O)=O

Computed Properties

  • Exact Mass: 417.09701172g/mol
  • Monoisotopic Mass: 417.09701172g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 598
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 90Ų

2-methyl-4-({1-4-(trifluoromethoxy)benzenesulfonylpiperidin-4-yl}oxy)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6479-6264-20μmol
2-methyl-4-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine
2097926-15-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6479-6264-40mg
2-methyl-4-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine
2097926-15-1
40mg
$140.0 2023-09-08
Life Chemicals
F6479-6264-20mg
2-methyl-4-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine
2097926-15-1
20mg
$99.0 2023-09-08
Life Chemicals
F6479-6264-25mg
2-methyl-4-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine
2097926-15-1
25mg
$109.0 2023-09-08
Life Chemicals
F6479-6264-50mg
2-methyl-4-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine
2097926-15-1
50mg
$160.0 2023-09-08
Life Chemicals
F6479-6264-4mg
2-methyl-4-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine
2097926-15-1
4mg
$66.0 2023-09-08
Life Chemicals
F6479-6264-10mg
2-methyl-4-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine
2097926-15-1
10mg
$79.0 2023-09-08
Life Chemicals
F6479-6264-2μmol
2-methyl-4-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine
2097926-15-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6479-6264-75mg
2-methyl-4-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine
2097926-15-1
75mg
$208.0 2023-09-08
Life Chemicals
F6479-6264-10μmol
2-methyl-4-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine
2097926-15-1
10μmol
$69.0 2023-09-08

2-methyl-4-({1-4-(trifluoromethoxy)benzenesulfonylpiperidin-4-yl}oxy)pyrimidine Related Literature

Additional information on 2-methyl-4-({1-4-(trifluoromethoxy)benzenesulfonylpiperidin-4-yl}oxy)pyrimidine

Introduction to 2-methyl-4-({1-4-(trifluoromethoxy)benzenesulfonylpiperidin-4-yl}oxy)pyrimidine and Its Significance in Modern Medicinal Chemistry

2-methyl-4-({1-4-(trifluoromethoxy)benzenesulfonylpiperidin-4-yl}oxy)pyrimidine, with the CAS number 2097926-15-1, represents a compound of considerable interest in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including a trifluoromethoxy substituent and a piperidin-4-yl moiety, contributes to its unique chemical properties and biological activities.

The compound's structure is built upon a pyrimidine core, which is a well-established scaffold in pharmaceutical research. Pyrimidine derivatives are widely recognized for their role in various biological processes, making them a cornerstone in the design of drugs targeting diseases such as cancer, inflammation, and infectious disorders. The specific arrangement of substituents in 2-methyl-4-({1-4-(trifluoromethoxy)benzenesulfonylpiperidin-4-yl}oxy)pyrimidine not only influences its reactivity but also modulates its interaction with biological targets.

One of the most striking features of this compound is the trifluoromethoxy group attached to the aromatic ring. Fluoro substitution is a common strategy in medicinal chemistry due to the ability of fluorine atoms to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles of drug candidates. The electron-withdrawing nature of fluorine can also influence the electronic properties of the molecule, thereby affecting its biological activity. In recent years, there has been growing interest in fluorinated pyrimidine derivatives as they have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in signal transduction pathways.

The piperidin-4-yl moiety is another key feature that contributes to the compound's potential therapeutic utility. Piperidine rings are frequently incorporated into drug molecules due to their ability to enhance solubility, improve oral bioavailability, and increase binding affinity to biological targets. The specific positioning of the piperidinyl group in 2-methyl-4-({1-4-(trifluoromethoxy)benzenesulfonylpiperidin-4-yl}oxy)pyrimidine suggests that it may interact with proteins or enzymes in a manner that could be exploited for therapeutic purposes.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of this compound with high precision. These studies have revealed that 2-methyl-4-({1-4-(trifluoromethoxy)benzenesulfonylpiperidin-4-yl}oxy)pyrimidine may bind to targets such as kinases and transcription factors, which are often dysregulated in diseases like cancer. The trifluoromethoxy group and the piperidinyl moiety are particularly important for establishing favorable interactions with these targets.

In vitro studies have begun to explore the biological activity of 2-methyl-4-({1-4-(trifluoromethoxy)benzenesulfonylpiperidin-4-yl}oxy)pyrimidine. Initial results suggest that it exhibits inhibitory activity against certain kinases, making it a promising candidate for further development as an anticancer agent. Additionally, its interaction with other enzymes and receptors is being investigated to uncover additional therapeutic potentials.

The synthesis of this compound presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to access such molecules with increasing efficiency. The use of transition metal-catalyzed reactions and modern purification techniques has streamlined the synthesis process, allowing for larger-scale production and more extensive biological testing.

The development of novel drug candidates like 2-methyl-4-({1-4-(trifluoromethoxy)benzenesulfonylpiperidin-4-yloxy})pyrimidine relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. By combining expertise from these fields, researchers can design molecules that not only possess desirable chemical properties but also exhibit potent biological activity and favorable pharmacokinetic profiles.

As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted therapies. Compounds like 2-methyl-4-( {1 - 4 - ( trifluoromethoxy ) benzenesulfonylpiperidin - 4 - yl } oxy ) pyrimidine represent a testament to the power of medicinal chemistry in addressing complex diseases. By leveraging cutting-edge technologies and innovative approaches, we can hope to bring new treatments to patients who need them most.

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